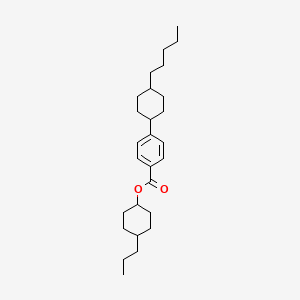
sec-Butyldichloroarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butyldichloroarsine is an organoarsenic compound with the chemical formula C4H9AsCl2. It is a derivative of arsine, where two chlorine atoms and a sec-butyl group are attached to the arsenic atom. This compound is known for its toxic properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
sec-Butyldichloroarsine can be synthesized through the reaction of arsenic trichloride with sec-butylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AsCl3+sec-C4H9MgBr→sec-C4H9AsCl2+MgBrCl
The reaction is usually performed in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
sec-Butyldichloroarsine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sec-butylarsinic acid.
Reduction: Reduction reactions can convert it to sec-butylarsine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like ethanol or methanol.
Major Products Formed
Oxidation: sec-Butylarsinic acid (C4H9AsO(OH)2)
Reduction: sec-Butylarsine (C4H9AsH2)
Substitution: sec-Butylarsine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
sec-Butyldichloroarsine has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its toxicological effects on biological systems and its potential use as a chemical warfare agent.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of sec-Butyldichloroarsine involves its interaction with cellular components, leading to disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and other critical metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
n-Butyldichloroarsine: Similar structure but with a straight-chain butyl group.
tert-Butyldichloroarsine: Contains a tert-butyl group instead of a sec-butyl group.
Phenylarsine oxide: An organoarsenic compound with a phenyl group.
Uniqueness
sec-Butyldichloroarsine is unique due to its specific sec-butyl group, which influences its reactivity and toxicity. Compared to its analogs, it has distinct chemical and biological properties that make it suitable for specific applications in research and industry.
Propiedades
Número CAS |
684-82-2 |
|---|---|
Fórmula molecular |
C4H9AsCl2 |
Peso molecular |
202.94 g/mol |
Nombre IUPAC |
butan-2-yl(dichloro)arsane |
InChI |
InChI=1S/C4H9AsCl2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 |
Clave InChI |
INQONTNHVUXFCV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[As](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


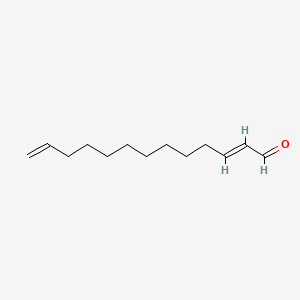
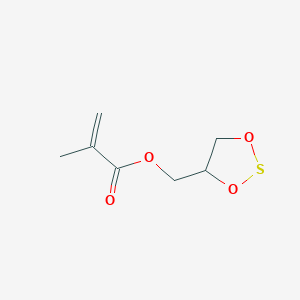
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)

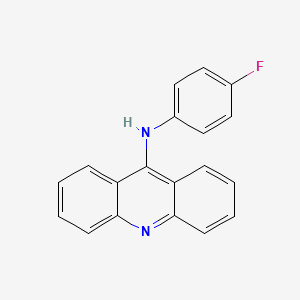
palladium(II)]](/img/structure/B13761924.png)

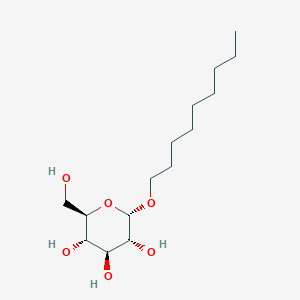
![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)



